3-Amino-4-(1h-imidazol-5-yl)butan-2-one

Description

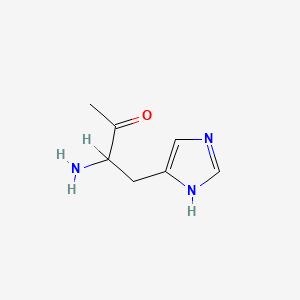

3-Amino-4-(1H-imidazol-5-yl)butan-2-one is a heterocyclic compound featuring an imidazole ring linked to a ketone backbone via an amino-substituted carbon chain. Its imidazole moiety enables interactions with biological targets through hydrogen bonding and π-π stacking, while the ketone group may influence solubility and metabolic stability.

Properties

IUPAC Name |

3-amino-4-(1H-imidazol-5-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(11)7(8)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKFEXKSMJLHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947451 | |

| Record name | 3-Amino-4-(1H-imidazol-5-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-23-5 | |

| Record name | 4-Imidazolyl-3-amino-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-(1H-imidazol-5-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(1h-imidazol-5-yl)butan-2-one typically involves the formation of the imidazole ring through cyclization reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for large-scale production. These processes may include the use of magnetic nanoparticles as catalysts to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1h-imidazol-5-yl)butan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions are typically mild, allowing for the inclusion of various functional groups without significant degradation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives.

Scientific Research Applications

3-Amino-4-(1h-imidazol-5-yl)butan-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of dyes, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(1h-imidazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For instance, it inhibits histidinol dehydrogenase, an enzyme involved in histidine biosynthesis, thereby interfering with bacterial replication . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(3S)-3-Amino-4-(1H-imidazol-5-yl)-1-[4-(phenylmethoxy)phenyl]-butan-2-one

- Structure : Differs by the addition of a 1-[4-(phenylmethoxy)phenyl] group.

- Biological Activity : Acts as a potent inhibitor of HDH in Brucella suis (BsHisD), with structural studies showing binding to the enzyme’s active site (PDB ID: 4g09) .

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one

- Structure: Incorporates an indolin-2-one ring instead of the butanone backbone.

- Biological Implications : The indole system may enhance binding to aromatic receptors or enzymes, though its activity profile remains uncharacterized in the provided evidence .

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one

- Structure : Replaces the imidazole with a benzodiazolyl group and introduces a bromophenyl substituent.

Heterocyclic Variants with Divergent Cores

3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile

- Structure: Features a thiophene core with benzoxazole and cyclohexylamino groups.

- Biological Relevance : Benzoxazole and thiophene moieties are associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to imidazole-based compounds .

5-((2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one

- Structure: Combines imidazole with a dioxinone ring and p-tolyl groups.

- Functional Impact: The dioxinone ring may confer enhanced metabolic stability, while p-tolyl substituents could modulate steric interactions in binding pockets .

Key Findings and Implications

Substituent Impact : Bulky aromatic groups (e.g., phenylmethoxyphenyl) enhance enzyme inhibition potency but may compromise solubility.

Core Heterocycle : Thiophene or benzoxazole cores redirect bioactivity toward antimicrobial pathways, unlike imidazole-based HDH targeting.

Physicochemical Properties : Molecular weight and H-bond capacity correlate with bioavailability; for example, the benzodiazolyl derivative’s higher weight (369 g/mol) may limit cellular uptake .

Biological Activity

3-Amino-4-(1H-imidazol-5-yl)butan-2-one, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its unique imidazole ring and amino group, which contribute to its biological properties. The synthesis typically involves the condensation of appropriate amino acids or their derivatives, followed by cyclization to form the imidazole moiety. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity:

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study utilizing A549 human lung adenocarcinoma cells, this compound demonstrated a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Effects:

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic . The minimum inhibitory concentration (MIC) values indicate that it may be effective against Gram-positive bacteria.

3. Neuroprotective Properties:

Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the imidazole ring | Enhances anticancer potency; specific substitutions increase selectivity towards cancer cells |

| Variation in amino group position | Alters binding affinity to target proteins; optimal positioning observed in certain derivatives |

| Chain length variation | Modifications lead to changes in solubility and bioavailability, affecting overall activity |

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties using various derivatives of the compound. Results indicated that certain modifications significantly enhanced cytotoxicity against A549 cells while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of resistant bacteria. The findings demonstrated effective inhibition at lower concentrations compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.